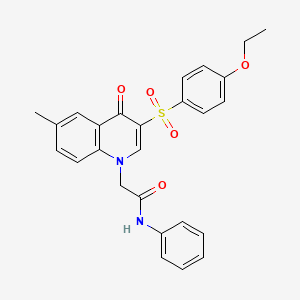

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Description

This compound features a quinolin-4-one core substituted at position 3 with a 4-ethoxyphenylsulfonyl group and at position 6 with a methyl group. The N-phenylacetamide moiety is linked to the quinolinone nitrogen (Figure 1). The 4-ethoxy group on the sulfonyl substituent introduces moderate electron-donating and hydrophobic characteristics, while the 6-methyl group may reduce steric hindrance compared to bulkier substituents.

Properties

IUPAC Name |

2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-3-33-20-10-12-21(13-11-20)34(31,32)24-16-28(17-25(29)27-19-7-5-4-6-8-19)23-14-9-18(2)15-22(23)26(24)30/h4-16H,3,17H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCGGVIAMUEPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions . The sulfonylation of the quinoline core is achieved using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the acylation of the sulfonylated quinoline with phenylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and acylation steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline core.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents on the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous solvents.

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active quinoline derivatives.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .

Comparison with Similar Compounds

Table 1: Structural Features and Reported Activities of Analogous Compounds

Key Structural and Functional Differences

Sulfonyl Substituent Modifications

Quinolinone Position 6 Substitutions

Acetamide Substituents

- Phenyl (Target Compound): A common pharmacophore in enzyme inhibitors; unsubstituted phenyl may allow flexible binding .

- 4-Methylphenyl (): Methyl substitution could enhance π-π stacking or hydrophobic interactions in binding pockets .

- 4-Chlorophenyl (): Chlorine’s electronegativity may strengthen hydrogen bonding or halogen bonds .

Biological Activity

The compound 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic organic molecule that belongs to the quinoline family. Its unique structure, which includes a quinoline core, a sulfonyl group, and an acetamide moiety, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C26H24N2O5S

- Molecular Weight : 476.55 g/mol

- IUPAC Name : 2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide

The compound's structure allows it to interact with biological targets effectively, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with specific enzymatic pathways involved in cell growth and survival. The enzyme inhibition is primarily attributed to its ability to bind to the active sites of target enzymes, thus preventing their normal function.

Enzyme Inhibition Studies

The biological activity of this compound has been investigated through various studies focusing on its enzyme inhibitory properties. Notably, it has been found to inhibit:

- Tyrosine Kinases : This class of enzymes is critical in the regulation of cell division and growth.

- Proteases : Inhibition of these enzymes can lead to reduced cancer cell invasion and metastasis.

The compound's mechanism of action involves binding interactions that stabilize the enzyme-inhibitor complex, thereby reducing the enzymatic activity essential for cancer cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dimethoxybenzamides | Dimethoxybenzamide core | Similar enzyme inhibitory properties |

| Benzenesulfonamide Derivatives | Sulfonamide group | Studied for enzyme inhibition |

| 2-(4-Ethoxyphenyl)acetamide | Ethoxyphenyl moiety | Potential anticancer activity |

The comparative analysis highlights how this compound stands out due to its unique combination of functional groups that enhance its biological efficacy.

Study 1: Anticancer Activity in HeLa Cells

A study published in ResearchGate explored the cytotoxic effects of various quinoline derivatives, including our compound of interest, against HeLa cervical cancer cells. The results demonstrated a dose-dependent reduction in cell viability, indicating strong anticancer potential .

Study 2: Enzyme Inhibition Mechanism

In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cancer signaling pathways. The findings suggested that the sulfonyl group plays a pivotal role in enhancing binding affinity to the target enzymes, thereby increasing inhibitory efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.